molecular formula C10H8N2O B099647 2-Cyano-3-phenylprop-2-enamide CAS No. 15795-18-3

2-Cyano-3-phenylprop-2-enamide

Cat. No. B099647
CAS RN: 15795-18-3
M. Wt: 172.18 g/mol
InChI Key: SKGACPGKMWWAIG-UHFFFAOYSA-N
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Description

2-Cyano-3-phenylprop-2-enamide is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a cyano group and a phenyl group attached to an enamide moiety, which makes it a versatile intermediate for the synthesis of heterocyclic compounds and other organic materials.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides has been reported for the creation of oxazoles, which are structurally related to 2-Cyano-3-phenylprop-2-enamide . Additionally, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation reactions of related cyano compounds has been described, demonstrating the reactivity of the cyano group in such molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyano-3-phenylprop-2-enamide has been analyzed using various spectroscopic techniques. For example, the crystal structure analysis of a benzamide derivative has been performed using X-ray diffraction, which provides insights into the solid-state properties of these compounds . Moreover, the bond distances in related cyano compounds have been studied, indicating the occurrence of electronic polarization, which is relevant for understanding the electronic properties of 2-Cyano-3-phenylprop-2-enamide .

Chemical Reactions Analysis

The reactivity of the enamide moiety in 2-Cyano-3-phenylprop-2-enamide can be inferred from studies on similar structures. The reaction of 3-aryl-2-cyanoprop-2-enethioamides with bromonitromethane, for example, leads to oxidative dimerization, forming thiadiazoles . This suggests that the enamide group in 2-Cyano-3-phenylprop-2-enamide could also undergo various chemical transformations, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-3-phenylprop-2-enamide can be deduced from related compounds. The electronic properties of a similar molecule were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses are crucial for understanding the stability and electronic behavior of 2-Cyano-3-phenylprop-2-enamide. Additionally, the colorimetric sensing behavior of a benzamide derivative for fluoride anions indicates the potential of 2-Cyano-3-phenylprop-2-enamide in sensor applications .

Scientific Research Applications

1. Analogues of Active Metabolites in Immunotherapy

2-Cyano-3-phenylprop-2-enamide and its analogs have been studied for their structural similarity to A77 1726, an active metabolite of the immunosuppressive drug leflunomide. These compounds, due to their planar conformation and potential for binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR), are significant in the context of immunotherapy (Ghosh, Zheng, & Uckun, 1999).

2. Potential in Anticonvulsant Therapy

Research has highlighted the presence of a cinnamamide (3-phenylprop-2-enamide) core in numerous pharmacologically active compounds, including those with anticonvulsant activity. Crystallographic studies of N-substituted cinnamamide derivatives indicate their potential in anticonvulsant therapy, influenced by the specific molecular structure and intermolecular interactions (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2017).

3. Anti-Inflammatory Applications

A series of N-arylcinnamanilides, which include derivatives of 2-Cyano-3-phenylprop-2-enamide, have shown significant anti-inflammatory potential. These compounds effectively attenuated lipopolysaccharide-induced NF-κB activation, demonstrating greater potency than cinnamic acid, and have been compared with the effectiveness of the drug prednisone (Hošek et al., 2019).

4. Exploration in Organic Synthesis

The compound and its derivatives have been explored in organic synthesis, particularly in reactions yielding various pyridine and cyclobutene products. These reactions are significant for developing new synthetic pathways and understanding the mechanistic aspects of organic transformations (O'callaghan, Mcmurry, Draper, & Champeil, 1999).

5. Antimalarial Activity

Some N-Phenyl-Substituted Cinnamanilides, which include derivatives of 2-Cyano-3-phenylprop-2-enamide, have been investigated for their antimalarial activity. These studies are crucial in the ongoing search for new therapeutic agents against malaria (Kos et al., 2022).

6. Corrosion Inhibition Studies

Acrylamide derivatives of 2-Cyano-3-phenylprop-2-enamide have been studied for their potential as corrosion inhibitors. This research is important in material science, particularly in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Safety And Hazards

The safety information for 2-Cyano-3-phenylprop-2-enamide indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyano-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGACPGKMWWAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-phenylprop-2-enamide

CAS RN

709-79-5
Record name 2-Cyano-3-phenylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyano-3-phenylprop-2-enamide
Reactant of Route 2
2-Cyano-3-phenylprop-2-enamide

Citations

For This Compound
8
Citations
IV Dyachenko, VD Dyachenko, EB Rusanov - Russian Journal of Organic …, 2007 - Springer
… The structure of (E)-N-(pyridin-2-yl)-2-cyano-3-phenylprop-2-enamide was determined by X-… compounds, N-(pyridin-2-yl)-2cyano-3-phenylprop-2-enamide (Va). Like 3-(2-iodophenyl)-2-…
Number of citations: 19 link.springer.com
CN O'Callaghan, TBH McMurry… - Journal of Chemical …, 1994 - centaur.reading.ac.uk
Novel cyclodimerization reactions of 2-cyano-3-phenylprop-2-enamide - CentAUR … Novel cyclodimerization reactions of 2-cyano-3-phenylprop-2-enamide … (1994) Novel …
Number of citations: 1 centaur.reading.ac.uk
A Rauf, KA Nazish, FH Nasim, A Yaqoob… - European Journal of …, 2015 - eurjchem.com
… Therefore, 2‐cyano‐3‐phenylprop‐2‐enamide derivatives prepared by Knoevenagel condensation of various aromatic and heterocyclic aldehydes with cyanoacetamide are further …
Number of citations: 11 www.eurjchem.com
NH Metwally, FM Abdelrazek… - Journal of Heterocyclic …, 2017 - Wiley Online Library
3‐(3,5‐Dimethyl‐1 H ‐pyrazol‐1‐yl)‐3‐oxopropanenitrile 1 was used as a cyanoacetylating agent for synthesis of the acetanilide derivative 3. Compound 3 was utilized as a key …
Number of citations: 8 onlinelibrary.wiley.com
T Nasr, S Bondock, S Eid - European journal of medicinal chemistry, 2014 - Elsevier
… due to the olefinic (CH double bond ) proton that agrees with the chemical shift of the olefinic proton (8.36 ppm) of similar structure, (E)-N-(pyridin-2-yl)-2-cyano-3-phenylprop-2-enamide…
Number of citations: 131 www.sciencedirect.com
AEM Mekky, AAM Ahmed… - Helvetica Chimica …, 2013 - Wiley Online Library
A facile synthetic approach was adopted towards the synthesis of benzo‐fused macrocyclic lactams 2a–2g via the base‐catalyzed condensation reaction of 2,2′‐[alkanediylbis(oxy)]bis…
Number of citations: 5 onlinelibrary.wiley.com
CJ Cardin, DJ Wilcock, PT Kaye, MJ Mphahlele… - Reactions - pubs.rsc.org
… 60 Novel Cyclodimerisation Reactions of 2-Cyano-3-phenylprop-2-enamide Conor N. O'Callaghan, T. Brian H. …
Number of citations: 0 pubs.rsc.org
PT Kaye, MJ Mphahlele, MM Kubicki, P Boudot - Reactions - pubs.rsc.org
… 60 Novel Cyclodimerisation Reactions of 2-Cyano-3-phenylprop-2-enamide Conor N. O’Callaghan, T. Brian H. …
Number of citations: 0 pubs.rsc.org

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